N,N-dimethyl-N'-[2-(trifluoromethoxy)benzyl]ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-N’-[2-(trifluoromethoxy)benzyl]ethane-1,2-diamine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethoxy group attached to a benzyl ring, which is further connected to an ethane-1,2-diamine backbone with dimethyl substitutions. The presence of the trifluoromethoxy group imparts distinct chemical properties, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-[2-(trifluoromethoxy)benzyl]ethane-1,2-diamine typically involves multiple steps, starting with the preparation of the benzyl precursor. One common method involves the reaction of 2-(trifluoromethoxy)benzyl chloride with N,N-dimethylethylenediamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the synthesis. Additionally, purification steps like distillation, crystallization, or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-N’-[2-(trifluoromethoxy)benzyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced amine derivatives.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, where electrophiles like halogens or nitro groups replace hydrogen atoms on the benzyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), nitro compounds; reactions may require catalysts such as Lewis acids (e.g., aluminum chloride) and are performed under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce halogenated or nitrated benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-N’-[2-(trifluoromethoxy)benzyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals, including intermediates for dyes, polymers, and other advanced materials.
Wirkmechanismus
The mechanism by which N,N-dimethyl-N’-[2-(trifluoromethoxy)benzyl]ethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can bind to specific proteins, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine: This compound features a trifluoromethyl group instead of a trifluoromethoxy group, leading to differences in chemical reactivity and biological activity.
N,N’-dimethyl-N’-[2-(trifluoromethyl)benzyl]ethane-1,2-diamine: Similar structure but with a trifluoromethyl group, affecting its physical and chemical properties.
N,N’,N’-tris(pyridin-2-ylmethyl)ethane-1,2-diamine:
Uniqueness
N,N-dimethyl-N’-[2-(trifluoromethoxy)benzyl]ethane-1,2-diamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric effects. This uniqueness makes it valuable in applications requiring specific interactions with biological targets or in the synthesis of complex molecules where precise control over reactivity is essential.
Biologische Aktivität
N,N-dimethyl-N'-[2-(trifluoromethoxy)benzyl]ethane-1,2-diamine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₂H₁₉F₃N₂O
- Functional Groups : Contains a trifluoromethoxy group attached to a benzyl moiety, linked to an ethylene diamine backbone.
The trifluoromethoxy group enhances the lipophilicity of the molecule, potentially improving its interactions with biological targets.
Research indicates that compounds similar to this compound exhibit significant biological activities. These include:
- Antiviral Properties : The compound may inhibit viral replication through interference with viral polymerases.
- Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines, possibly through apoptosis induction or cell cycle arrest.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits notable activity against specific biological targets. For example:
- A study reported an IC₅₀ value of 32.2 μM against HCV NS5B RNA polymerase, indicating significant antiviral potential .
- Another investigation highlighted the compound's ability to induce apoptosis in human leukemia cells with an IC₅₀ of 41 ± 3 μM .
Case Studies
-
Antiviral Activity :
- In a comparative study of various amines, this compound showed superior inhibition rates against viral replication compared to structurally related compounds. The presence of the trifluoromethoxy group was pivotal in enhancing its efficacy.
-
Anticancer Efficacy :
- A series of tests on human cervix carcinoma (HeLa) and murine leukemia (L1210) cells indicated that this compound could effectively reduce cell viability at micromolar concentrations, suggesting its potential as a lead compound in cancer therapy.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N,N-Dimethylbenzylamine | Benzylamine backbone | Lacks trifluoromethoxy group |
N-Benzylethylenediamine | Ethylene diamine backbone | No fluorinated substituents |
N,N-Diethyl-N'-[2-(trifluoromethoxy)benzyl]amine | Similar trifluoromethoxy group | Different alkyl substituents |
The presence of the trifluoromethoxy substituent in this compound significantly enhances its lipophilicity and biological activity compared to other amines lacking this feature.
Eigenschaften
IUPAC Name |
N',N'-dimethyl-N-[[2-(trifluoromethoxy)phenyl]methyl]ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N2O/c1-17(2)8-7-16-9-10-5-3-4-6-11(10)18-12(13,14)15/h3-6,16H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAERGKPZJGOABJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC=CC=C1OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.